![molecular formula C18H14FN7O2 B2718719 N~5~-(1,3-benzodioxol-5-ylmethyl)-N~7~-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286709-95-2](/img/structure/B2718719.png)
N~5~-(1,3-benzodioxol-5-ylmethyl)-N~7~-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a fluorophenyl, and a triazolopyrimidine. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the benzodioxole and fluorophenyl moieties, followed by the construction of the triazolopyrimidine core. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may be able to adopt multiple conformations, which could have implications for the compound’s chemical reactivity and biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the benzodioxole, fluorophenyl, and triazolopyrimidine groups. These groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the benzodioxole and fluorophenyl groups could affect the compound’s solubility, while the triazolopyrimidine group could influence its acidity or basicity .Wissenschaftliche Forschungsanwendungen
- Mitochondrial Inhibition : Research has shown that this compound selectively kills tumor cells experiencing glucose starvation. Glucose levels within solid tumors are often lower than in normal tissues, forcing tumor cells to adapt their metabolism. Compound 6, a derivative of N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine, inhibits mitochondrial membrane potential in glucose-starved cells, making it a potential candidate for cancer therapy .
- Glucose-Starved Tumors : Given the dependence of tumor cells on mitochondria under glucose starvation, compound 6 emerges as a promising molecule for treating glucose-starved tumors. Its efficacy in tumor cells experiencing glucose deprivation suggests potential antitumor activity .
- Amuvatinib Derivatives : Compound 6 belongs to a class of amuvatinib derivatives. These molecules have been investigated for their antineoplastic properties. Researchers continue to explore their potential in cancer pharmacotherapy .
- Synthetic Lethality : An intermediary compound used in the synthesis of trithiocarbonates as HDAC inhibitors is related to compound 6. HDAC inhibitors play a crucial role in cancer treatment by modulating gene expression and promoting cell death .
- Compound Structure : The chemical structure of compound 6 includes a benzodioxole ring and a thienopyrimidine moiety. Understanding its structure aids in designing related compounds with improved properties .
- mTOR Pathway : Investigating the mechanistic target of rapamycin (mTOR) pathway may reveal additional insights into compound 6’s antitumor effects. mTOR plays a central role in cell growth, metabolism, and survival, making it an attractive target for cancer therapy .
Cancer Therapy
Antitumor Activity
Medicinal Chemistry
Histone Deacetylase (HDAC) Inhibition
Chemical Synthesis
Biological Mechanisms
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-N-(1,3-benzodioxol-5-ylmethyl)-7-N-(4-fluorophenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O2/c19-11-2-4-12(5-3-11)21-16-15-17(25-26-24-15)23-18(22-16)20-8-10-1-6-13-14(7-10)28-9-27-13/h1-7H,8-9H2,(H3,20,21,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOAWLOPDXDILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NNN=C4C(=N3)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~5~-(1,3-benzodioxol-5-ylmethyl)-N~7~-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.